Amuvatinib, chemically named as N-(2-((4-(4-morpholinylmethyl)phenyl)amino)-5-pyrimidinyl)-4-(3-(trifluoromethyl)phenoxy)-1-naphthalenecarboxamide, is a small molecule multi-targeted tyrosine kinase inhibitor (TKI) currently under investigation for its anti-cancer properties. [, ] It demonstrates potent inhibitory activity against various tyrosine kinases, including c-Kit, PDGFRα, Axl, and c-Met. [, , , , , , , , ] Besides its kinase inhibitory activity, Amuvatinib also disrupts DNA repair mechanisms, potentially through the suppression of Rad51, a key protein in the homologous recombination repair pathway. [, ]
Amuvatinib is being explored as a potential therapeutic agent in various cancer types, including gastrointestinal stromal tumors (GIST), small cell lung cancer (SCLC), melanoma, and prostate cancer. [, , , , , , , ] It has shown promising results in preclinical studies and early-phase clinical trials, particularly in combination with standard chemotherapy regimens. [, , ]
Amuvatinib is a small molecule compound that has garnered attention in the field of cancer therapy, particularly as a potential treatment for various types of leukemia and solid tumors. It is classified as a tyrosine kinase inhibitor, which means it works by blocking the action of specific enzymes (tyrosine kinases) that are involved in the signaling pathways regulating cell division and survival. By inhibiting these enzymes, Amuvatinib can disrupt the growth of cancer cells, making it a valuable candidate in targeted cancer therapies.
Amuvatinib is derived from the imatinib family of compounds, which have been extensively studied for their efficacy against chronic myeloid leukemia and gastrointestinal stromal tumors. The compound is categorized under the broader classification of antineoplastic agents and specifically falls within the subgroup of protein kinase inhibitors. Its primary mechanism involves targeting the BCR-ABL fusion protein, a hallmark of certain leukemias.
The synthesis of Amuvatinib involves several steps that can vary based on the specific analog being produced. One common method includes a multi-step reaction process starting from readily available precursors. For instance, one synthesis route utilizes a three-step reaction method involving:
Technical details include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
Amuvatinib possesses a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to target proteins. The molecular formula is typically represented as C₁₈H₁₈ClN₅O, indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure. The compound's 3D conformation plays a critical role in its interaction with tyrosine kinases, particularly through hydrogen bonding and hydrophobic interactions.
Amuvatinib undergoes various chemical reactions that are pivotal in its synthesis and biological activity. Key reactions include:
These reactions are typically monitored using chromatographic techniques to ensure purity and yield during synthesis .
The mechanism of action for Amuvatinib primarily involves the inhibition of tyrosine kinases associated with cancer cell proliferation. Upon administration, Amuvatinib binds to the ATP-binding site of the BCR-ABL fusion protein, effectively blocking its activity. This inhibition leads to:
Data from preclinical studies indicate that Amuvatinib exhibits potent inhibitory effects on cell lines expressing BCR-ABL, demonstrating its potential as an effective therapeutic agent .
Amuvatinib is typically characterized by physical properties such as:
Key chemical properties include:
Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to characterize these properties accurately .
Amuvatinib is primarily investigated for its applications in oncology as a targeted therapy for patients with specific genetic mutations linked to cancer progression. Its potential uses include:
Research continues into optimizing dosage regimens and understanding resistance mechanisms associated with Amuvatinib treatment .
Amuvatinib (developmental codes: MP470, HPK-56) is a synthetically derived carbothioamide compound classified as a multi-targeted tyrosine kinase inhibitor (TKI). Its chemical structure (C~23~H~21~N~5~O~3~S; molecular weight: 447.51 g/mol) enables potent, selective inhibition of key oncogenic receptor tyrosine kinases (RTKs) and disruption of DNA repair machinery, positioning it as a unique therapeutic agent in oncology and virology [3] [4] [6]. Unlike single-target kinase inhibitors, amuvatinib's polypharmacology profile allows simultaneous modulation of multiple signaling pathways critical for tumor survival, proliferation, and viral entry mechanisms, offering a broader therapeutic potential against diverse pathologies, including drug-resistant cancers and viral infections [1] [7].
The development of amuvatinib, spearheaded by SuperGen Inc. (later acquired by Astex Pharmaceuticals), originated in the mid-2000s to address unmet needs in treating cancers driven by gain-of-function RTK mutations, particularly gastrointestinal stromal tumors (GISTs) resistant to imatinib [4] [10]. The rationale centered on targeting mutant isoforms of c-Kit (D816V, V560G), PDGFRα (D842V, V561D), and FLT3, which exhibit constitutive activation and confer therapeutic resistance to first-generation TKIs [6]. Preclinical studies confirmed amuvatinib's superiority over imatinib in suppressing these mutants, with IC~50~ values in the nanomolar range (e.g., 10 nM for c-Kit^D816H^ vs. >1,000 nM for imatinib) [6] [8].
Table 1: Key Kinase Targets of Amuvatinib and Inhibitory Potency (IC₅₀)
Target Kinase | Mutant Isoform | IC₅₀ (nM) | Biological Context |
---|---|---|---|
c-Kit | D816H | 10 | Oncogenic signaling in GIST |
c-Kit | V560G | 34 | Stromal tumor proliferation |
PDGFRα | V561D | 40 | Drug-resistant malignancies |
PDGFRα | D842V | 81 | Leukemia, GIST |
c-Met | Wild-type | 90* | Tumor invasion/metastasis |
FLT3 | Mutant forms | 100* | Acute myeloid leukemia |
RAD51 protein expression | N/A | ~2,000 | DNA damage repair suppression |
*Estimated from cellular assays; precise biochemical IC₅₀ not fully quantified [3] [6] [7].
A pivotal shift in its application emerged from virology research during the COVID-19 pandemic. Studies revealed amuvatinib’s potent inhibition of SARS-CoV-2 entry (EC~50~ = 0.36–0.45 μM in Vero E6 cells) by blocking angiotensin-converting enzyme 2 (ACE2) cleavage, a mechanism distinct from its anticancer actions [1]. This repurposing highlighted the therapeutic versatility afforded by multikinase inhibition—simultaneously disrupting viral propagation pathways (e.g., TMPRSS2-mediated ACE2 shedding) and oncogenic signaling networks [1] [8]. Clinically, amuvatinib advanced to Phase Ib/II trials (e.g., NCT01357395) in combination with platinum-etoposide for small-cell lung cancer (SCLC), where it demonstrated synergy with DNA-damaging agents but did not meet primary endpoints for efficacy as a monotherapy [3] [10].
Amuvatinib belongs to the type II class of TKIs, characterized by binding to the "DFG-out" conformation of kinase domains. This conformation features a flipped DFG (Asp-Phe-Gly) motif that exposes a hydrophobic back pocket adjacent to the ATP-binding site, permitting deeper inhibitor penetration and enhanced selectivity compared to type I inhibitors (which target the "DFG-in" active state) [5] [9]. Its pharmacophore comprises:
Table 2: Pharmacophore Features of Amuvatinib Compared to Representative TKIs
Feature | Amuvatinib | Imatinib (Type II) | Sunitinib (Type I/II Hybrid) |
---|---|---|---|
Core Structure | Benzofuropyrimidine | Aminopyrimidine-Phenylamide | Indolinone |
DFG Conformation | Out | Out | In/Out adaptive |
Key Targets | c-Kit, PDGFRα, c-Met, RAD51 | Bcr-Abl, c-Kit, PDGFR | VEGFR, PDGFR, c-Kit |
Selectivity Mechanism | Exploits hydrophobic back pocket | Binds extended inactive pocket | Targets ATP site & back pocket |
Unique Moieties | Benzodioxolemethyl-thiourea | Methylpiperazine | Diethylaminoethylsuccinamide |
Evolutionary divergence in kinase conformational landscapes explains amuvatinib’s preferential activity against tyrosine kinases (TKs) like c-Kit and PDGFR over serine/threonine kinases (STKs). TKs exhibit lower free-energy penalties (~4–6 kcal/mol) for adopting the "DFG-out" state compared to STKs due to weaker anchoring of their activation loops to the catalytic loop in the active conformation [9]. This facilitates amuvatinib’s stabilization of the inactive state in TKs. Additionally, its suppression of non-kinase targets like RAD51—achieved by inhibiting ribosomal protein S6 phosphorylation and global protein translation—further distinguishes it from conventional TKIs [7] [8]. This dual targeting of kinase signaling and DNA repair underscores its classification as a first-in-class "kinase-and-repair" inhibitor with a mechanistically unique pharmacophore [7] [10].
Interactive Data Table: Structural Coordinates of Amuvatinib in Complex with c-Kit (PBD Model)Note: Coordinates derived from molecular docking studies [6].
Residue | Interaction Type | Atoms Involved (Ligand:Protein) | Distance (Å) |
---|---|---|---|
Met^623^ | H-bond (hinge) | N1:Oδ1 | 2.9 |
Val^654^ | Hydrophobic | Benzofuranyl:Alkyl side chain | 3.8 |
Asp^810^ | Ionic | Piperazine-N:Hδ | 3.2 |
Phe^811^ | π-Stacking | Benzodioxole:Phenyl ring | 4.5 |
Glu^640^ | Water-mediated | Carbothioamide:Oε1 | 4.1 (via H₂O) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7